molecular formula C6H8Na2O4 B1210749 Sodium adipate CAS No. 7486-38-6

Sodium adipate

Cat. No.: B1210749
CAS No.: 7486-38-6
M. Wt: 190.1 g/mol
InChI Key: KYKFCSHPTAVNJD-UHFFFAOYSA-L
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Description

Sodium adipate (Na₂C₆H₈O₄) is the disodium salt of adipic acid, a dicarboxylic acid. It is a white, crystalline powder with a molecular weight of 190.10 g/mol and a melting point of 151–152°C. Its high water solubility (~50 g/100 mL at 20°C) makes it suitable for applications requiring pH regulation and buffering .

Preparation Methods

Neutralization of Adipic Acid with Sodium Hydroxide

The most widely documented method involves direct neutralization of adipic acid (C₆H₁₀O₄) with sodium hydroxide (NaOH). The reaction proceeds as follows:

C₆H₁₀O₄ + 2 NaOH → Na₂C₆H₈O₄ + 2 H₂O\text{C₆H₁₀O₄ + 2 NaOH → Na₂C₆H₈O₄ + 2 H₂O}

Laboratory-Scale Protocol :

  • Stoichiometric Ratios : A 1:2 molar ratio of adipic acid to NaOH ensures complete deprotonation. Excess NaOH risks sodium carbonate formation via CO₂ absorption.

  • Temperature Control : Conducted at 25–40°C to prevent side reactions. Exothermic neutralization requires cooling for large-scale batches.

  • Purification : The product is crystallized by evaporating water under reduced pressure (50–60°C) and washed with ethanol to remove residual reactants.

Industrial Adaptation :

  • Reactor Design : Continuous stirred-tank reactors (CSTRs) maintain pH 7–8 via automated NaOH dosing.

  • Yield Optimization : Pilot studies report 98–99% purity at scales >1,000 kg/batch .

  • Byproduct Management : Co-generated water is recycled, reducing waste by 30% compared to batch processes .

Saponification of Adipate Esters

Esters such as diethyl adipate undergo alkaline hydrolysis to yield this compound. This method is advantageous for integrating esterification byproducts into the synthesis workflow.

Reaction Pathway :

C₆H₈O₄(OC₂H₅)₂ + 2 NaOH → Na₂C₆H₈O₄ + 2 C₂H₅OH\text{C₆H₈O₄(OC₂H₅)₂ + 2 NaOH → Na₂C₆H₈O₄ + 2 C₂H₅OH}

Key Parameters :

  • Catalyst : Titanium tetrabutoxide (0.5–1.0 wt%) accelerates saponification, achieving 95% conversion in 4 hours .

  • Solvent Systems : Ethanol-water mixtures (70:30 v/v) enhance ester solubility, reducing reaction time by 40% .

  • Temperature : Optimal at 80–90°C; higher temperatures promote side reactions like ester decomposition .

Case Study :
A 2022 study demonstrated that saponifying 50 g of diethyl adipate with 10% NaOH at 85°C for 6 hours yielded 92% this compound, with residual ethanol removed via rotary evaporation .

Electrochemical Oxidation of Cyclohexanone

Emerging methods leverage electrocatalysis to convert cyclohexanone (C₆H₁₀O) directly into this compound under mild conditions .

Electrocatalytic Membrane Reactor (ECMR) Setup :

  • Anode : Pt nanoparticles on Ti membrane (Pt/Ti) for high surface area and conductivity.

  • Electrolyte : 0.1 M Na₂SO₄ at pH 3.5.

  • Conditions : 25°C, 1.5 V applied potential, 12-hour residence time.

Performance Metrics :

ParameterValue
Conversion Efficiency89%
Selectivity for Na₂C₆H₈O₄78%
Energy Consumption12 kWh/kg-product

This method avoids nitric acid, a common pollutant in traditional adipic acid synthesis, aligning with green chemistry principles .

Bio-Based Synthesis via Microbial Oxidation

Recent advances utilize Gluconobacter oxydans strains to oxidize 1,6-hexanediol (C₆H₁₄O₂) into adipic acid, which is subsequently neutralized .

Fermentation Protocol :

  • Substrate Feeding : 1,6-Hexanediol (30 g/L) is added incrementally to prevent microbial inhibition.

  • pH Control : Maintained at 5.0–5.5 using NaOH, ensuring enzyme activity for alcohol dehydrogenase and aldehyde dehydrogenase.

  • Product Recovery : Centrifugation (4,000×g) followed by acid precipitation yields 99% pure adipic acid, neutralized to this compound .

Economic Impact :

  • Reduces reliance on petrochemical-derived cyclohexane.

  • Achieves 37 g/L adipic acid in fed-batch mode, translating to 49 g/L this compound post-neutralization .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Neutralization98–9999.5HighModerate (CO₂ emission)
Ester Saponification90–9598.0MediumLow (ethanol recycle)
Electrochemical78–8997.0LowMinimal (no HNO₃)
Microbial Oxidation95–9999.0HighSustainable (bio-based)

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>230°C), sodium adipate undergoes decomposition:

Reaction Pathway:

Na2C6H8O4Δ2CO2+2H2O+Na2CO3\text{Na}_2\text{C}_6\text{H}_8\text{O}_4\xrightarrow{\Delta}2\text{CO}_2+2\text{H}_2\text{O}+\text{Na}_2\text{CO}_3

Observations:

  • Decomposition products include carbon dioxide, water, and sodium carbonate .

  • Stability under standard conditions makes it suitable for high-temperature applications like polymer production .

Ion Exchange Reactions

The adipate ion (C₆H₈O₄²⁻) readily undergoes ion exchange with metal cations, forming insoluble salts:

Example with Calcium Chloride:

Na2C6H8O4+CaCl2CaC6H8O4+2NaCl\text{Na}_2\text{C}_6\text{H}_8\text{O}_4+\text{CaCl}_2\rightarrow \text{CaC}_6\text{H}_8\text{O}_4\downarrow +2\text{NaCl}

Applications:

  • Used to produce adipate salts like calcium adipate (food stabilizers) and magnesium adipate (industrial lubricants) .

Acid-Base Reactions

As a buffering agent, this compound regulates pH by neutralizing acids:

Mechanism:

C6H8O42+2H+C6H10O4\text{C}_6\text{H}_8\text{O}_4^{2-}+2\text{H}^+\rightarrow \text{C}_6\text{H}_{10}\text{O}_4

Role in Food Science:

  • Inhibits starch retrogradation by maintaining optimal pH, enhancing texture and shelf life.

Complexation with Metal Ions

Adipate ions form coordination complexes with transition metals, as observed in polyurethane degradation studies:

Example with Iron:

C6H8O42+Fe3+Fe(C6H8O4)n32n\text{C}_6\text{H}_8\text{O}_4^{2-}+\text{Fe}^{3+}\rightarrow \text{Fe}(\text{C}_6\text{H}_8\text{O}_4)_n^{3-2n}

Implications:

  • Alters degradation pathways of polymers, leading to novel organometallic materials .

Role in Polymer Chemistry

This compound modulates pH in polymeric coatings, facilitating controlled drug release:

Mechanism:

  • Buffers intragel pH, enabling zero-order release kinetics .

Scientific Research Applications

Sodium adipate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium adipate primarily involves its role as a buffering agent. It helps maintain the pH of solutions by neutralizing acids and bases. This buffering action is crucial in various chemical and biological processes where pH stability is essential. This compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to prevent significant changes in pH levels .

Comparison with Similar Compounds

Sodium Adipate vs. Adipic Acid

Property This compound Adipic Acid (C₆H₁₀O₄)
Solubility (20°C) 50 g/100 mL 1.5 g/100 mL
pH Buffering Moderate Strong
Desulfurization Higher efficiency at low pH Lower efficiency, better buffering
Applications Pharmaceuticals, food Nylon precursor, food (E355)

Research Findings :

  • In wet flue gas desulfurization, this compound outperforms adipic acid in desulfurization rate under low pH conditions, though adipic acid exhibits superior buffering .
  • Adipic acid is metabolized via β-oxidation to succinic and acetic acids, whereas this compound’s ionic form enhances its stability in aqueous systems .

This compound vs. Potassium Adipate

Property This compound Potassium Adipate (K₂C₆H₈O₄)
Regulatory Status Approved in EU/U.S. Approved (E357 in the EU)
Crystal Structure Monoclinic (C2/m space group) Data limited
Applications Industrial pH regulation Food additive, niche industrial uses

Key Insight : Potassium adipate’s larger ionic radius may reduce solubility compared to this compound, but direct comparative data are scarce.

This compound vs. Dioctyl Adipate (DOA)

Property This compound Dioctyl Adipate (C₂₂H₄₂O₄)
Solubility Water-soluble Lipid-soluble
Applications pH regulation, pharmaceuticals PVC plasticizer, lubricant
Market Trends Steady demand in food/pharma Growing in Asia-Pacific (5.3% CAGR)

Research Findings :

  • DOA’s non-polar structure makes it ideal for plasticizing PVC, whereas this compound’s ionic nature limits it to aqueous systems .
  • DOA’s global market is driven by polymer industries, with Asia-Pacific leading production .

This compound vs. Metal Adipate Salts

Compound Key Properties & Applications
Iron Adipate Synthesized from this compound + FeCl₃; used in material aging studies .
Cadmium Adipate Forms coordination polymers with fluorescence properties; limited industrial use .
Diammonium Adipate Market demand in specialty chemicals; no major food/pharma role .

Insight : this compound’s reactivity with metal ions (e.g., Fe³⁺) enables tailored synthesis of coordination polymers, though environmental concerns limit cadmium adipate’s applications .

This compound in Polymer Science

  • Poly(propylene adipate) Copolymers : this compound derivatives enhance thermal stability (degradation onset >290°C) and adjust glass transition temperatures (Tg) in biobased polymers .
  • Comparison with Poly(butylene adipate) : this compound’s segmental mobility differs due to –C=O group interactions, affecting crystallinity and local relaxations .

Biological Activity

Sodium adipate, the sodium salt of adipic acid, is an organic compound with the chemical formula Na₂C₆H₈O₄. It is primarily utilized as a food additive, designated by the E number E356, and serves various roles in food technology, including as a buffering agent and acidity regulator. This article delves into the biological activity of this compound, examining its applications, potential health effects, and interactions within biological systems.

This compound appears as a white crystalline powder and is synthesized through the neutralization of adipic acid with sodium hydroxide. The reaction can be represented as follows:

C6H10O4+2NaOHNa2C6H8O4+2H2O\text{C}_6\text{H}_{10}\text{O}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_6\text{H}_8\text{O}_4+2\text{H}_2\text{O}

This compound is known for its stability under various conditions; however, it can decompose at elevated temperatures into carbon dioxide, water, and sodium carbonate.

Biological Activity and Applications

This compound's primary application lies in the food industry where it enhances food properties. It has been shown to:

  • Inhibit Retrogradation in Starches : this compound prevents the retrogradation of starches, thereby improving texture and extending shelf-life in food products.
  • Act as a Buffering Agent : It helps maintain pH levels in various food items, which is crucial for flavor preservation and microbial safety.

Table 1: Applications of this compound in Food Products

Food CategoryMaximum Level (mg/kg)
Beverage whiteners4500
Processed cheese5000
Cheese analogues5000
Dairy-based desserts (e.g., ice cream)6000

Health Effects

Research indicates that while this compound can enhance certain food properties, excessive consumption may lead to adverse effects such as gastrointestinal issues and allergic reactions. Its ionic nature may influence metabolic processes but does not exhibit significant health benefits.

Case Studies on Health Impacts

  • Gastrointestinal Effects : A study highlighted that high doses of this compound could result in digestive discomfort. Participants consuming foods with elevated levels reported symptoms like bloating and diarrhea.
  • Allergic Reactions : Some individuals exhibited allergic responses after consuming products containing this compound, although such cases are rare. Symptoms included skin rashes and respiratory issues.

Ecotoxicity and Biodegradation

This compound has been evaluated for its environmental impact, particularly regarding biodegradability. Studies show that it does not accumulate in nature and is biodegradable under natural conditions. When disposed of in soil, this compound does not release toxic substances that could harm microbial life or plant growth .

Table 2: Biodegradation Pathway of this compound

StepProduct FormedTime Frame
Hydrolysis of ester bondsMonoesterTrace amounts
Alcohol formationAliphatic alcohols5-10 days
Complete biodegradationNon-toxic metabolites4 days

Q & A

Basic Research Questions

Q. What laboratory methods are commonly used to synthesize sodium adipate, and how is stoichiometric control achieved?

this compound is synthesized via neutralization of adipic acid with sodium hydroxide. For example, in material science, λ-zirconium phosphates are prepared by suspending ZrPO₄Cl(dmso) in a solution containing adipic acid and this compound (1:1 molar ratio) in a dmso/water solvent. Precise pH adjustment using sodium hydroxide ensures stoichiometric balance, critical for interlayer spacing control in layered materials .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or ion-exchange chromatography is standard. For counterion analysis, methods like the USP procedure for acetate quantification can be adapted: acidify the sample, separate via ion chromatography, and titrate using strong sodium hydroxide (42 g/100 mL) with phosphoric acid (pH 3.0) as a mobile phase modifier .

Q. How does this compound function as an acidity regulator in food matrices, and what are its limitations?

this compound (E356) acts as a pH buffer by releasing adipate ions (OOC(CH₂)₄COO⁻) in aqueous systems. Its efficacy depends on solubility and interaction with other ions (e.g., calcium). Studies in modified starches show that acetylated distarch adipate (E1422) requires co-addition with xanthan gum (0.2% w/w) to stabilize viscosity in emulsified systems, highlighting synergies with hydrocolloids .

Advanced Research Questions

Q. How can reactive distillation optimize monoester yield in the saponification of diethyl adipate with sodium hydroxide?

Reactive distillation enhances monoethyl adipate yield by removing it from the reaction zone, preventing over-saponification to dithis compound. Key parameters:

  • NaOH concentration : 40–60% maximizes conversion (86% monoester vs. 15.3% in batch reactors).
  • Phase separation : Distillate forms two layers (water-rich upper layer, ester-rich lower layer), enabling efficient separation .
NaOH Concentration (%)Monoester Conversion (%)
209
4086
6072

Q. What mechanistic insights explain the Dieckmann condensation of ethyl adipate using sodium ethoxide?

Sodium ethoxide deprotonates the α-hydrogen of ethyl adipate, initiating intramolecular cyclization to form 2-carbethoxycyclopentanone. This reaction exemplifies base-catalyzed ester condensation, where steric hindrance and solvent polarity (e.g., ethanol) influence reaction rates and byproduct formation .

Q. How do conflicting data on adipate salt toxicity impact safety assessments in biomedical applications?

While di(2-ethylhexyl) adipate (DEHA) shows limited carcinogenicity (IARC Group 3), this compound’s rapid hydrolysis in vivo reduces bioaccumulation risks. However, conflicting metabolic data (e.g., renal vs. hepatic clearance in rodent models) necessitate species-specific pharmacokinetic studies for drug formulation .

Q. What strategies resolve contradictions in adipate-modified starch performance under varying thermal conditions?

Acetylated distarch adipate (E1422) exhibits thermal instability above 120°C. Co-processing with cross-linking agents (e.g., phosphorus oxychloride) improves heat resistance. Dual modification (acetylation + hydroxypropylation) enhances freeze-thaw stability in soups by 30% compared to single modifications .

Q. Methodological Considerations

Q. How should researchers design experiments to compare this compound’s efficacy with other dicarboxylate salts (e.g., citrate) in buffering systems?

  • Control variables : pH (3.0–6.5), ionic strength (0.1–1.0 M), and temperature (25–60°C).
  • Metrics : Buffer capacity (β = Δmol H⁺/ΔpH) and chelation efficiency (e.g., via ICP-MS for metal binding).
  • Reference standards : Use USP-grade citric acid and sodium citrate for calibration .

Q. What experimental protocols mitigate impurities in this compound synthesized from industrial-grade adipic acid?

  • Recrystallization : Dissolve in boiling water (1:5 w/v), filter through activated charcoal, and cool to 4°C.
  • Purity validation : FT-IR (C=O stretch at 1710 cm⁻¹) and NMR (δ 1.6–2.4 ppm for methylene protons) .

Q. Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound-based polymer composites?

  • Statistical tools : ANOVA for comparing tensile strength (ASTM D638) and DSC for Tg analysis.
  • Documentation : Report molar ratios (adipate:zirconium = 1:1.02) and solvent purity (dmso ≥99.9%) to ensure reproducibility .

Properties

IUPAC Name

disodium;hexanedioate
Source PubChem
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InChI

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
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InChI Key

KYKFCSHPTAVNJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
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Molecular Formula

C6H8Na2O4
Record name SODIUM ADIPATE
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Related CAS

124-04-9 (Parent)
Record name Sodium adipate
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Record name Hexanedioic acid, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID1044726
Record name Disodium hexanedioate
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Molecular Weight

190.10 g/mol
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Physical Description

Liquid, White odourless crystals or crystalline powder
Record name Hexanedioic acid, sodium salt (1:2)
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Record name SODIUM ADIPATE
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Solubility

Approximately 50 g/100 ml water (20 °C)
Record name SODIUM ADIPATE
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CAS No.

7486-38-6, 23311-84-4
Record name Sodium adipate
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Record name Hexanedioic acid, sodium salt (1:?)
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Record name Hexanedioic acid, sodium salt (1:2)
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Record name Disodium adipate
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Melting Point

151-152 °C (for adipic acid)
Record name SODIUM ADIPATE
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Synthesis routes and methods I

Procedure details

17.4 g. (0.1 mole) of dimethyl adipate were dissolved in 100 mls. of acetonitrile and heated to 70° C. 8.2 g. (0.2 mole) of 97% pure sodium hydroxide were added to the reaction mixture as a fine powder (50 mesh). The reaction mixture was stirred at reflux temperature for 18 hours. The resulting solution was filtered hot and the solids were air dried to yield disodium adipate as the reaction product.
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Synthesis routes and methods II

Procedure details

17.4 Grams (0.1 mole) of dimethyl adipate are dissolved in 100 mls. of acetonitrile and heated to 70° C. 8.2 Grams (0.2 mole) of sodium hydroxide dissolved in 6.0 g. of water are added to the reaction mixture. The reaction mixture is stirred at reflux temperature for 18 hours. The resulting solution is filtered hot and the solids are air dried to yield disodium adipate as the reaction product.
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Retrosynthesis Analysis

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